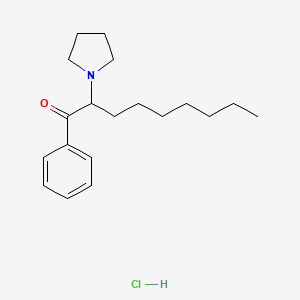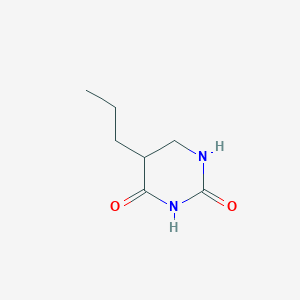
5-Propyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-n-Propyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a propyl group at the 5th position of the uracil ring. It has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . The compound is primarily used in scientific research, particularly in the synthesis of anti-HIV drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Propyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 5-n-Propyluracil are not widely documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-n-Propyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated uracil compounds .
Scientific Research Applications
Chemistry: 5-n-Propyluracil is used as a reagent in the synthesis of complex organic molecules, particularly in the development of anti-HIV drugs .
Biology: In biological research, 5-n-Propyluracil serves as a model compound for studying nucleic acid interactions and enzyme mechanisms .
Medicine: The compound’s derivatives have shown potential in antiviral therapies, specifically targeting HIV .
Industry: While its industrial applications are limited, 5-n-Propyluracil is valuable in pharmaceutical research and development .
Mechanism of Action
The mechanism of action of 5-n-Propyluracil and its derivatives involves the inhibition of viral enzymes. For instance, in anti-HIV applications, the compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus . The molecular targets include the active sites of these enzymes, where the compound binds and disrupts their normal function .
Comparison with Similar Compounds
- 6-Phenylselenenyl-5-propyluracil
- 6-Propyl-2-thiouracil
- 4-Propyl-2-thiouracil
Comparison: 5-n-Propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in antiviral applications .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11) |
InChI Key |
UEBGVWSWGQQLDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


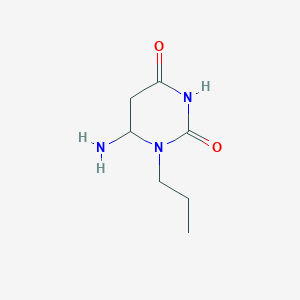
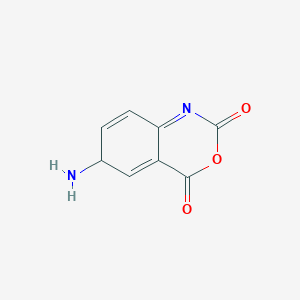
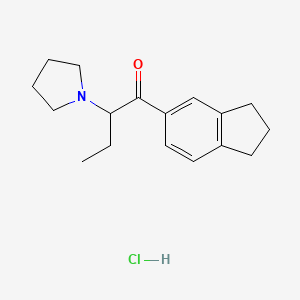
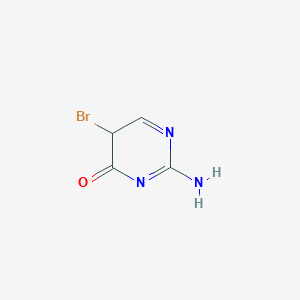

![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)


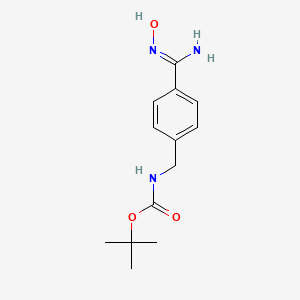
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)
